molecular formula C31H23ClFN7O4S2 B11454597 N-((4-(3-chlorophenyl)-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide

N-((4-(3-chlorophenyl)-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide

Cat. No.: B11454597
M. Wt: 676.1 g/mol
InChI Key: JFKOYWMGOSTWQL-UHFFFAOYSA-N
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Description

N-{[4-(3-CHLOROPHENYL)-5-({2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-NITROBENZAMIDE is a complex organic compound that features multiple functional groups, including a chlorophenyl group, a fluorophenyl group, a thiophene ring, a pyrazole ring, a triazole ring, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(3-CHLOROPHENYL)-5-({2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-NITROBENZAMIDE typically involves multi-step organic synthesis. The process may start with the preparation of intermediate compounds such as 3-chlorophenyl and 4-fluorophenyl derivatives, followed by the formation of the pyrazole and triazole rings through cyclization reactions. The final step involves the coupling of these intermediates with the nitrobenzamide moiety under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(3-CHLOROPHENYL)-5-({2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-NITROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines, and substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[4-(3-CHLOROPHENYL)-5-({2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-NITROBENZAMIDE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to specific biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[4-(3-CHLOROPHENYL)-5-({2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-NITROBENZAMIDE
  • **N-{[4-(3-CHLOROPHENYL)-5-({2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-NITROBENZAMIDE

Uniqueness

The uniqueness of N-{[4-(3-CHLOROPHENYL)-5-({2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-NITROBENZAMIDE lies in its combination of functional groups and structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C31H23ClFN7O4S2

Molecular Weight

676.1 g/mol

IUPAC Name

N-[[4-(3-chlorophenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide

InChI

InChI=1S/C31H23ClFN7O4S2/c32-21-3-1-4-24(15-21)38-28(17-34-30(42)20-8-12-23(13-9-20)40(43)44)35-36-31(38)46-18-29(41)39-26(19-6-10-22(33)11-7-19)16-25(37-39)27-5-2-14-45-27/h1-15,26H,16-18H2,(H,34,42)

InChI Key

JFKOYWMGOSTWQL-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NN=C(N3C4=CC(=CC=C4)Cl)CNC(=O)C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=C(C=C6)F

Origin of Product

United States

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